

Commercial Availability and Technical Guide: 5-Bromo-2-(trifluoromethoxy)benzoic Acid

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Compound of Interest

Compound Name:	5-bromo-2-(trifluoromethoxy)benzoic Acid
Cat. No.:	B1278458

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential synthetic routes for **5-bromo-2-(trifluoromethoxy)benzoic acid** (CAS No. 403646-47-9). This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the presence of the trifluoromethoxy group, a key pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates.

Commercial Availability

5-Bromo-2-(trifluoromethoxy)benzoic acid is available from several chemical suppliers, primarily for research and development purposes. The purity levels are generally high, suitable for most laboratory applications.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich (Ambeed)	AMBH9614F3BE	98%	Inquire
AiFChem	ACODTJ912	98%	5 g, 25 g
Aromsyn Co., Ltd.	AS10024	>98%	Gram to kilogram scale
abcr GmbH	AB309739	96%	Inquire
Aaronchem	AR00C7WR	Inquire	Inquire
Zhejiang Jiuzhou Chem Co.,Ltd	-	99%	Inquire (bulk capacity)

Chemical and Physical Properties

A summary of the key physical and chemical properties of **5-bromo-2-(trifluoromethoxy)benzoic acid** is provided below. This data is essential for planning chemical reactions, ensuring safe handling, and for the characterization of synthesized materials.

Property	Value	Source
CAS Number	403646-47-9	[1] [2]
Molecular Formula	C ₈ H ₄ BrF ₃ O ₃	[3]
Molecular Weight	285.01 g/mol	[4]
Appearance	White powder/solid	
Boiling Point	287 °C	[4]
Density	1.797 g/cm ³	[4]
Purity	≥96% (typically ≥98%)	[2]

Safety and Handling

5-Bromo-2-(trifluoromethoxy)benzoic acid is classified as a hazardous substance.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

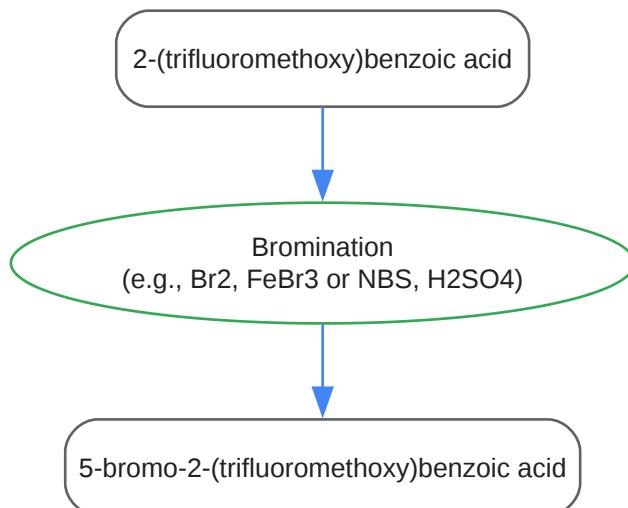
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

While a specific, published experimental protocol for the synthesis of **5-bromo-2-(trifluoromethoxy)benzoic acid** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry methodologies for analogous compounds. The proposed synthesis involves a two-step process starting from a commercially available precursor.

Proposed Synthetic Route:

A potential synthetic pathway could involve the bromination of 2-(trifluoromethoxy)benzoic acid. This approach leverages the directing effects of the carboxylic acid and trifluoromethoxy groups on the aromatic ring.



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Caption: Proposed synthesis of **5-bromo-2-(trifluoromethoxy)benzoic acid**.

Step 1: Bromination of 2-(trifluoromethoxy)benzoic acid

This protocol is adapted from standard bromination procedures for aromatic carboxylic acids.

- Materials: 2-(trifluoromethoxy)benzoic acid, N-bromosuccinimide (NBS), concentrated sulfuric acid, ice, deionized water, diethyl ether (or other suitable organic solvent), anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)benzoic acid in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).
 - Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, carefully pour the reaction mixture over crushed ice.
- The precipitated solid is collected by vacuum filtration and washed with cold deionized water.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

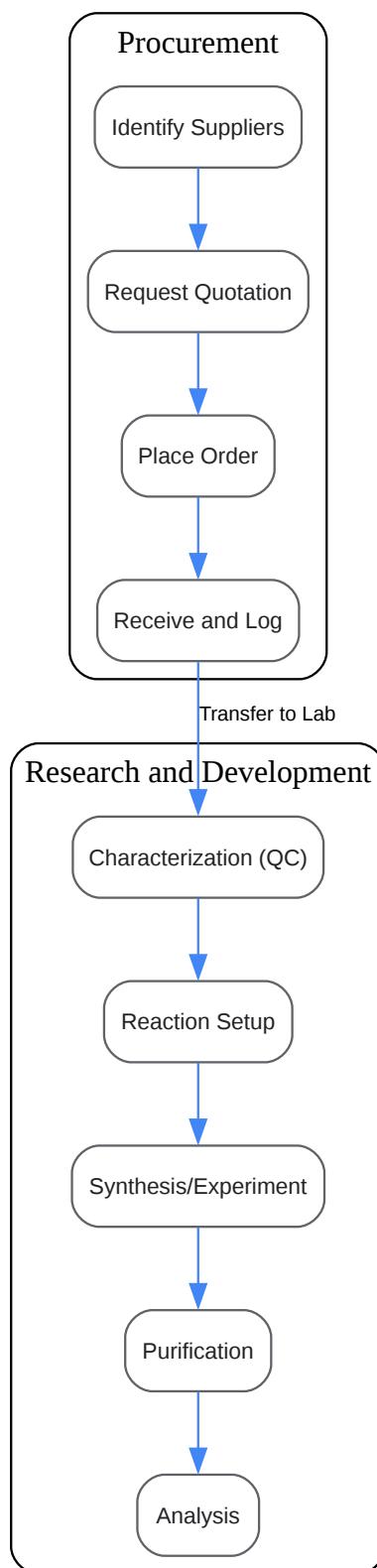
Applications in Research and Drug Development

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of both a bromine atom and a carboxylic acid group in **5-bromo-2-(trifluoromethoxy)benzoic acid** makes it a versatile building block for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid provides a handle for amide bond formation or other derivatizations.

This compound is a valuable starting material for the synthesis of novel therapeutic agents, agrochemicals, and materials with unique electronic properties.

Procurement and Use Workflow

The following diagram illustrates a typical workflow for a researcher interested in utilizing **5-bromo-2-(trifluoromethoxy)benzoic acid**.

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